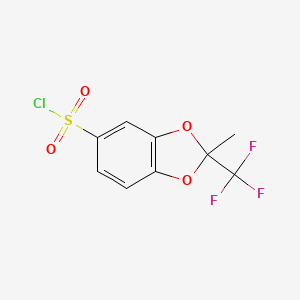
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity It contains a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzodioxole core, followed by the introduction of the trifluoromethyl group and the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters.
Applications De Recherche Scientifique
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms. The trifluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable tool in chemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonamide
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonate ester
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonic acid
Uniqueness
Compared to similar compounds, 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides a high degree of reactivity and versatility in chemical reactions. This makes it particularly useful in synthetic chemistry and as a reagent for modifying biological molecules.
Propriétés
Formule moléculaire |
C9H6ClF3O4S |
|---|---|
Poids moléculaire |
302.66 g/mol |
Nom IUPAC |
2-methyl-2-(trifluoromethyl)-1,3-benzodioxole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClF3O4S/c1-8(9(11,12)13)16-6-3-2-5(18(10,14)15)4-7(6)17-8/h2-4H,1H3 |
Clé InChI |
KUSSRADMOFEYQR-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(O1)C=C(C=C2)S(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


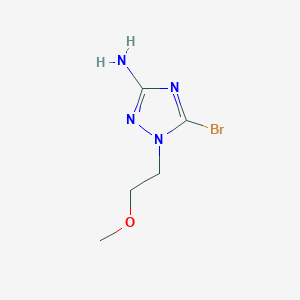
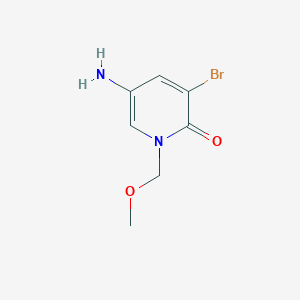
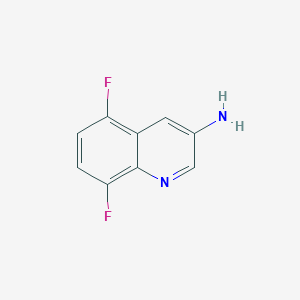
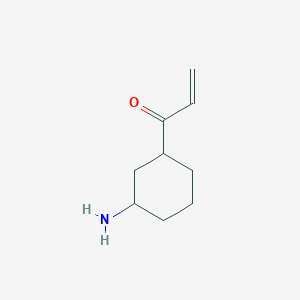

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)



![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)

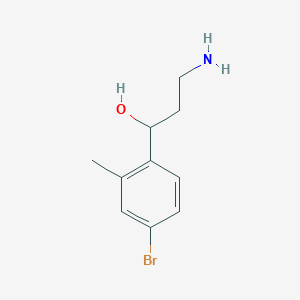
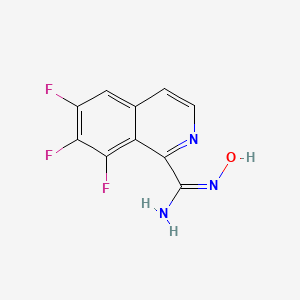
![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)
